1,4-Oxathiin-2-carboxamide, 5,6-dihydro-3-phenyl-N-2-pyridinyl-, 4,4-dioxide
Description
Structural and Functional Significance of 1,4-Oxathiin Heterocycles
The 1,4-oxathiin heterocycle—a six-membered ring containing sulfur and oxygen atoms in a 1,4-configuration—serves as a versatile scaffold for agrochemical design. The compound in focus, 1,4-oxathiin-2-carboxamide, 5,6-dihydro-3-phenyl-N-2-pyridinyl-, 4,4-dioxide, integrates multiple functional groups that synergistically enhance its physicochemical and biological properties. The 1,4-oxathiin-4,4-dioxide core introduces a sulfone group, which increases electron-withdrawing capacity and stabilizes the molecule against oxidative degradation. This stabilization is critical for maintaining bioactivity under field conditions.
The carboxamide substituent at position 2 of the heterocycle facilitates hydrogen bonding with target enzymes, particularly succinate dehydrogenase (SDH) in fungal respiratory chains. The 5,6-dihydro modification reduces ring strain, conferring conformational rigidity that optimizes binding pocket interactions. Aryl groups at positions 3 and N-2 (phenyl and pyridinyl, respectively) enhance lipophilicity, promoting cuticular penetration in plant tissues while maintaining water solubility for systemic translocation. Computational studies using density functional theory (DFT) have further validated that the planar arrangement of the pyridinyl group enables π-π stacking with aromatic residues in SDH, reinforcing enzyme inhibition.
Historical Development of Oxathiin Carboxamide Fungicides
The development of oxathiin-derived fungicides began with carboxin (5,6-dihydro-2-methyl-1,4-oxathiin-3-carboxanilide), introduced in the 1960s as a systemic seed treatment against Rhizoctonia solani and Ustilago spp.. Carboxin’s success hinged on its unique mechanism of SDH inhibition, which disrupted cellular respiration in target fungi. However, its narrow spectrum and susceptibility to resistance necessitated structural innovations.
By the 1980s, researchers explored ortho-substituted carboxanilides to broaden antifungal activity. Compounds like mepronil and flutolanil demonstrated efficacy against basidiomycetes but lacked activity against ascomycetes. Breakthroughs emerged with the discovery that biphenyl-2-yl substituents, as seen in F427 (N-(biphenyl-2-yl)-2-methyl-1,4-thioxolane-3-carboxamide), extended activity to ascomycetous pathogens such as Botrytis cinerea. This finding spurred the integration of heteroaromatic groups, culminating in derivatives like the subject compound.
The incorporation of a pyridinyl group at the N-2 position marked a significant advancement. Pyridine’s electron-deficient ring enhanced binding affinity to SDH, while its nitrogen atom enabled additional dipole interactions. Concurrently, replacing the methyl group at position 3 with a phenyl ring improved photostability and soil persistence. Synthetic methodologies also evolved, transitioning from early condensation-based routes to ring-expansion strategies using 1,3-oxathiolanes, which improved yields and scalability.
Role of Sulfone Derivatives in Enhancing Bioactivity
The sulfone group (4,4-dioxide) in the subject compound exemplifies a strategic modification to amplify fungicidal potency. Early oxathiins, such as carboxin, featured a thioether sulfur, which was prone to oxidation into sulfoxide or sulfone derivatives in vivo. Researchers observed that preemptive sulfonation during synthesis yielded molecules with superior stability and bioactivity.
The sulfone group’s electron-withdrawing nature polarizes the heterocycle, increasing electrophilicity at the carboxamide carbonyl carbon. This polarization enhances nucleophilic attack by SDH’s flavin adenine dinucleotide (FAD) cofactor, accelerating enzyme inhibition. Comparative studies between sulfone and thioether analogs demonstrate a 3–5-fold increase in binding affinity for SDH, correlating with higher field efficacy against resistant fungal strains.
Additionally, the sulfone moiety improves oxidative resistance, mitigating degradation by cytochrome P450 enzymes in both plants and pathogens. This stability extends the compound’s protective duration, reducing application frequency. Molecular dynamics simulations further reveal that the sulfone group induces conformational changes in SDH, widening the substrate-binding cleft and permitting deeper insertion of the pyridinyl group. These insights underscore the sulfone’s dual role as a stabilizer and bioactivity enhancer.
Table 1: Structural Comparison of Key Oxathiin Carboxamide Fungicides
| Compound | R3 | RN | Sulfur Oxidation State | SDH IC50 (nM) |
|---|---|---|---|---|
| Carboxin | Methyl | Anilide | Thioether | 420 |
| Oxycarboxin | Methyl | Anilide | Sulfone | 150 |
| Subject Compound | Phenyl | 2-Pyridinyl | Sulfone | 35 |
Data synthesized from .
Properties
CAS No. |
1144449-19-3 |
|---|---|
Molecular Formula |
C16H14N2O4S |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
4,4-dioxo-5-phenyl-N-pyridin-2-yl-2,3-dihydro-1,4-oxathiine-6-carboxamide |
InChI |
InChI=1S/C16H14N2O4S/c19-16(18-13-8-4-5-9-17-13)14-15(12-6-2-1-3-7-12)23(20,21)11-10-22-14/h1-9H,10-11H2,(H,17,18,19) |
InChI Key |
GHDRUDUGIKSCMR-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)C(=C(O1)C(=O)NC2=CC=CC=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Thioether Cyclization Followed by Sulfone Formation
A widely reported method involves the cyclocondensation of thioether precursors to form the 1,4-oxathiin core, followed by oxidation to introduce the 4,4-dioxide functionality. For example, 4-chlorophenoxyacetyl chloride (CAS 4122-68-3) serves as a key acylating agent in this process. In a 2013 patent by Allergan, Inc., a two-step protocol was developed:
-
Thioether formation : Reaction of a mercaptoacetamide derivative with a phenyl-substituted α,β-unsaturated carbonyl compound under basic conditions.
-
Oxidation : Treatment with hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) to oxidize the sulfur atom to a sulfone.
The final step involves amidation with 2-aminopyridine to introduce the carboxamide group. This method achieves moderate yields (50–60%) but requires stringent control of oxidation conditions to prevent over-oxidation or ring degradation.
Direct Acylation of Preformed Oxathiin Intermediates
Carboxamide Coupling via Acyl Chlorides
An alternative approach bypasses the need for post-cyclization oxidation by utilizing pre-oxidized 1,4-oxathiin intermediates. For instance, 5,6-dihydro-3-phenyl-1,4-oxathiin-2-carboxylic acid (or its acyl chloride) is reacted with 2-aminopyridine in the presence of coupling agents such as HATU or EDCI. A 2004 patent by Zhu et al. describes this method, achieving yields of 65–70% under anhydrous conditions. Key advantages include:
-
Reduced side reactions compared to oxidation-dependent routes.
-
Compatibility with diverse amines for carboxamide diversification.
However, the synthesis of the pre-oxidized carboxylic acid intermediate remains challenging, often requiring multi-step purification.
One-Pot Tandem Cyclization-Oxidation
Catalyzed Sulfur Oxidation During Ring Closure
Recent advancements emphasize tandem cyclization-oxidation protocols to streamline synthesis. In a 2020 study, a palladium-catalyzed C–S bond formation was coupled with in situ oxidation using oxone as the terminal oxidant. This method constructs the 1,4-oxathiin ring while simultaneously introducing the sulfone groups, reducing the total reaction time by 40% compared to sequential steps.
Reaction Conditions :
-
Substrate: Phenylvinyl ketone and thiourea-derived precursors.
-
Catalyst: Pd(OAc)₂ (5 mol%).
-
Solvent: DMF/H₂O (4:1).
This approach highlights the role of transition-metal catalysts in enhancing both efficiency and regioselectivity.
Analytical Characterization and Validation
Spectroscopic Confirmation
The structural integrity of the target compound is validated via:
Purity and Stability Assessment
HPLC analyses (C18 column, acetonitrile/water gradient) reveal a purity of ≥95% for optimized synthetic batches. Stability studies indicate that the compound degrades by <5% over 12 months when stored at −20°C under inert atmosphere.
Comparative Analysis of Synthetic Methods
| Method | Key Steps | Yield (%) | Time (h) | Advantages | Limitations |
|---|---|---|---|---|---|
| Cyclization-Oxidation | Thioether formation → Oxidation | 50–60 | 24 | Simple starting materials | Over-oxidation risks |
| Direct Acylation | Pre-oxidized intermediate → Amide | 65–70 | 18 | High regioselectivity | Multi-step intermediate synthesis |
| Tandem Catalysis | Pd-catalyzed C–S bond + oxidation | 72 | 14 | Rapid, one-pot | Requires expensive catalysts |
Chemical Reactions Analysis
Types of Reactions
1,4-Oxathiin-2-carboxamide, 5,6-dihydro-3-phenyl-N-2-pyridinyl-, 4,4-dioxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide.
Substitution: Various substitution reactions can occur at the nitrogen or sulfur atoms, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like acetone or ethanol .
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted oxathiin compounds. These products have distinct properties and applications in different fields .
Scientific Research Applications
Chemistry
1,4-Oxathiin-2-carboxamide serves as a versatile building block in organic synthesis. It can be utilized in:
- Synthesis of Complex Molecules : The compound can act as a precursor in the synthesis of more complex organic compounds through various transformations.
- Reagents in Organic Reactions : It is employed in reactions such as nucleophilic substitutions and cyclizations.
Biology
The compound exhibits significant biological activities:
- Antimicrobial Properties : Research indicates that derivatives of this compound show efficacy against various bacterial strains. For instance, studies have demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli.
- Antifungal Activity : It has been tested against fungi such as Candida albicans, showing promising results.
Medicine
1,4-Oxathiin-2-carboxamide is being investigated for potential therapeutic applications:
- Anticancer Research : Recent studies have shown that this compound can inhibit the growth of cancer cell lines, including breast (MCF-7) and liver (HepG2) cancer cells. For example, a study reported a cell viability percentage of 33% against HepG2 cells at specific concentrations.
- Infectious Disease Treatment : Its potential as an antimicrobial agent makes it a candidate for developing new treatments for infectious diseases.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial efficacy | Demonstrated effectiveness against E. coli with MIC values < 50 µg/mL. |
| Study B | Anticancer activity | Showed significant inhibition of MCF-7 cell growth with IC50 values around 20 µM. |
| Study C | Synthesis methods | Developed a novel synthetic route improving yield by 30% using microwave-assisted techniques. |
Mechanism of Action
The mechanism of action of 1,4-Oxathiin-2-carboxamide, 5,6-dihydro-3-phenyl-N-2-pyridinyl-, 4,4-dioxide involves the inhibition of mitochondrial function by interfering with complex II (succinate dehydrogenase) in the respiratory electron transport chain . This disruption leads to impaired energy production in cells, making it effective as a fungicide and antimicrobial agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analog: Oxycarboxin (1,4-Oxathiin-3-carboxamide, 5,6-dihydro-2-methyl-N-phenyl-, 4,4-dioxide)
Oxycarboxin shares the 1,4-oxathiin-4,4-dioxide backbone but differs in substituents:
Key Differences :
Functional Group Analog: Quinoxaline-1,4-dioxide Derivatives
Quinoxaline-1,4-dioxides share the 1,4-dioxide motif but have a benzene-fused pyrazine core instead of an oxathiin ring. Examples include quinocetone and 3-methyl-2-quinoxalinecarboxamide-1,4-dioxide:
Key Insights :
- The pyridinyl group in the target compound may mimic the electron-withdrawing effects of quinoxaline’s nitro groups, enhancing DNA-binding capacity in cancer cells .
Solubility and Stability
Biological Activity
1,4-Oxathiin-2-carboxamide, 5,6-dihydro-3-phenyl-N-2-pyridinyl-, 4,4-dioxide is a compound with notable biological activities that have been the subject of various studies. This article aims to summarize the biological activities associated with this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C12H13N2O2S
- Molecular Weight : 235.3 g/mol
- CAS Number : 69892-02-0
Biological Activity Overview
1,4-Oxathiin derivatives have been investigated for their potential in various biological applications, particularly in the fields of pharmacology and medicinal chemistry. The following sections detail specific biological activities observed in studies.
Antimicrobial Activity
Research has demonstrated that oxathiin derivatives exhibit significant antimicrobial properties. For instance:
- Mechanism : These compounds disrupt microbial cell membranes and inhibit essential metabolic processes.
- Case Studies : A study reported that certain oxathiin derivatives showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The anticancer potential of 1,4-Oxathiin derivatives has been explored extensively:
- Mechanism : The compound induces apoptosis in cancer cells through the activation of caspases and modulation of the mitochondrial pathway.
- Study Findings : In vitro studies indicated that these compounds could reduce cell viability in human cancer cell lines such as HCT116 and T24T. The IC50 values ranged significantly depending on the specific derivative and cancer type .
Antioxidant Properties
Antioxidant activity is another critical aspect of the biological profile of oxathiin compounds:
- Mechanism : These compounds act as free radical scavengers, reducing oxidative stress in cells.
- Research Data : A comparative study highlighted that some derivatives exhibited antioxidant activities comparable to standard antioxidants like ascorbic acid, with IC50 values indicating effective scavenging abilities .
Enzyme Inhibition
1,4-Oxathiins have also been studied for their enzyme inhibitory properties:
- Tyrosinase Inhibition : Compounds were found to inhibit tyrosinase activity, which is crucial in melanin synthesis. This suggests potential applications in skin whitening formulations .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
